molecular formula C12H19NO4S B8187213 2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate

2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate

Cat. No.: B8187213
M. Wt: 273.35 g/mol
InChI Key: WIYGBLRGWNAXTR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H19NO4S and a molecular weight of 273.34 g/mol . This compound is known for its unique structure, which includes an azetidine ring, an ethan-1-ol group, and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of azetidine with ethan-1-ol under specific conditions to form the intermediate compound, which is then reacted with 4-methylbenzenesulfonyl chloride to produce the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The azetidine ring can undergo ring-opening reactions, which are crucial for its reactivity and interaction with other molecules. The ethan-1-ol group can form hydrogen bonds, enhancing its solubility and interaction with biological targets. The 4-methylbenzenesulfonate group can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate can be compared with other similar compounds such as aziridines and other azetidines. Aziridines, for example, have a three-membered ring structure, which makes them more reactive but less stable compared to azetidines . Azetidines, with their four-membered ring, offer a balance between stability and reactivity, making them more suitable for certain applications. The presence of the ethan-1-ol and 4-methylbenzenesulfonate groups in this compound adds to its uniqueness and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-(azetidin-3-yl)ethanol;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;7-2-1-5-3-6-4-5/h2-5H,1H3,(H,8,9,10);5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYGBLRGWNAXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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